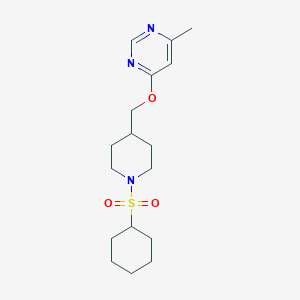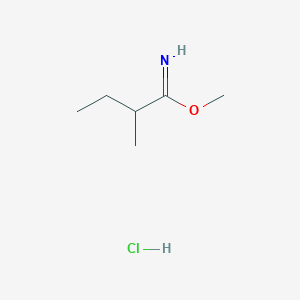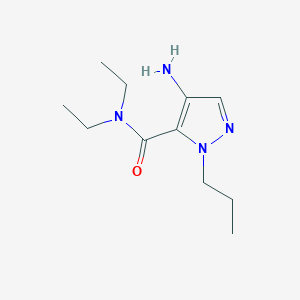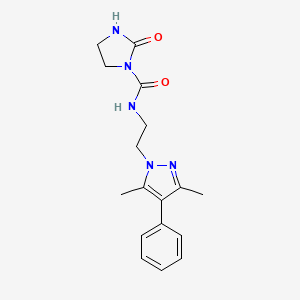![molecular formula C11H12N4OS B2674609 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1170039-15-2](/img/structure/B2674609.png)
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a cyclopenta[d]thiazole ring with a pyrazole carboxamide moiety, which may contribute to its distinctive chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopenta[d]thiazole intermediate, which can be achieved through the cyclization of appropriate precursors such as cyclopentanone and thiourea under acidic conditions . This intermediate is then reacted with a pyrazole derivative, such as 1-methyl-1H-pyrazole-5-carboxylic acid, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may serve as a probe to study enzyme functions or as a ligand in receptor binding studies. Its structural features could enable interactions with specific biological targets, making it useful in the investigation of biochemical pathways.
Medicine
In medicine, this compound might be explored for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a versatile component in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds to the active site or allosteric sites, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide: Lacks the methyl group on the pyrazole ring.
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide: The carboxamide group is positioned differently on the pyrazole ring.
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.
Uniqueness
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of a cyclopenta[d]thiazole ring and a pyrazole carboxamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-15-8(5-6-12-15)10(16)14-11-13-7-3-2-4-9(7)17-11/h5-6H,2-4H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZZYMMYZARYHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC3=C(S2)CCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2674531.png)
![N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B2674532.png)
![N-(3-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2674534.png)
![rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans](/img/structure/B2674535.png)

![2-Oxa-7-azaspiro[3.5]nonane hemioxalate](/img/structure/B2674537.png)
![2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2674540.png)


![N-(3-ethoxypropyl)-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2674544.png)

![1-(3-bromophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2674547.png)
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2674548.png)
